2-(4-Piperidinylamino)benzonitrile
Description
2-(4-Piperidinylamino)benzonitrile is a benzonitrile derivative featuring a piperidine ring linked via an amino group at the 4-position of the aromatic nitrile core.
Properties
CAS No. |
208398-35-0 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 |
IUPAC Name |
2-(piperidin-4-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-10-3-1-2-4-12(10)15-11-5-7-14-8-6-11/h1-4,11,14-15H,5-8H2 |
InChI Key |
UQRMBSSQGSUVTJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NC2=CC=CC=C2C#N |
Canonical SMILES |
C1CNCCC1NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 2-(4-Piperidinylamino)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular features, synthetic routes, and biological activities.
Structural and Functional Group Comparisons
- Compound 1c (4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile): Features a triazole-substituted ethenyl group and a 3-chlorophenyl substituent. Unlike this compound, this compound lacks the piperidine amino group but exhibits potent cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) with IC₅₀ values of 27.1 ± 1.2 and 14.5 ± 2.1 μg/ml, respectively .
- Compound 12a (3,5-Dimethyl-4-((2-(piperidin-4-ylamino)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)oxy)benzonitrile): Contains a dihydrothienopyrimidine scaffold linked to the benzonitrile core via an oxy-piperidinylamino group.
- Compound 328 (4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile): Features a piperidine-carbamoyl bridge and a methoxypyridinyl substituent. Its molecular weight (C₁₉H₂₀N₄O₂) and hydrogen-bonding capacity (via carbonyl and amino groups) contrast with the simpler structure of this compound, suggesting divergent solubility and target interactions .
Key Observations :
- Triazole vs. Piperidine Substitutions : Compounds with triazole-ethenyl groups (e.g., 1c, 1h) show superior cytotoxicity compared to piperidine-containing analogs, suggesting that electron-deficient heterocycles enhance anticancer activity .
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